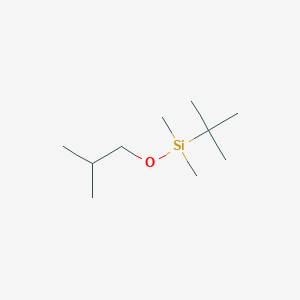![molecular formula C19H23N5O4 B15281547 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst, such as sulfuric acid, are employed to introduce the methoxy groups at the desired positions.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then coupled with the quinazolinone core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinazolinone and pyrazole derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests it may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it could be explored as a lead compound in drug discovery, particularly for diseases where quinazolinone and pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can interact with various biological targets, potentially leading to synergistic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3(4H)-quinazolinyl derivatives are known for their kinase inhibitory activity.
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole derivatives are widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
What sets 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide apart is the combination of the quinazolinone and pyrazole moieties in a single molecule, potentially offering a unique profile of biological activities and making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C19H23N5O4 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N5O4/c1-12-7-13(2)24(22-12)6-5-20-18(25)10-23-11-21-15-9-17(28-4)16(27-3)8-14(15)19(23)26/h7-9,11H,5-6,10H2,1-4H3,(H,20,25) |
Clé InChI |
QAKNWCFOKANCQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
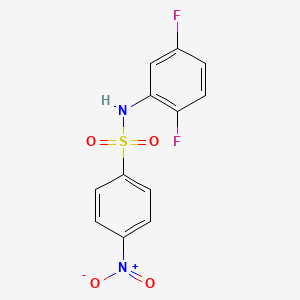

![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
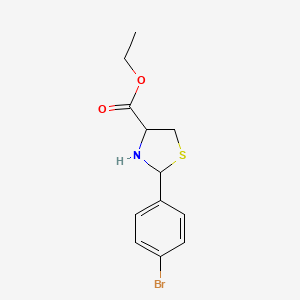
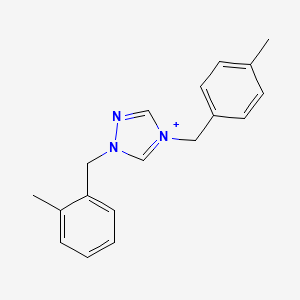
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)
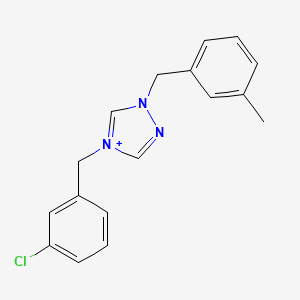
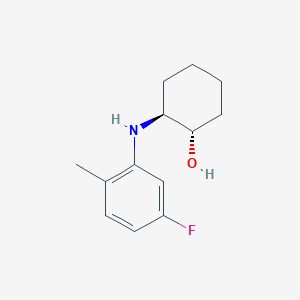
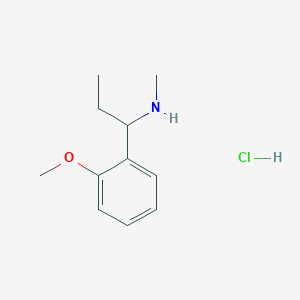
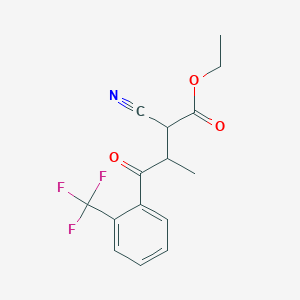
![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
